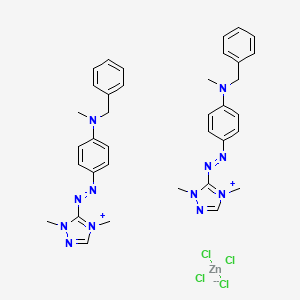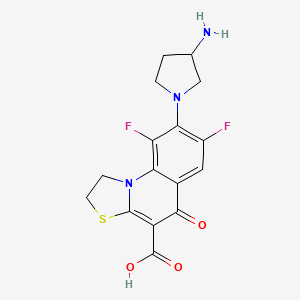
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is a complex organic compound known for its antibacterial properties. This compound belongs to the thiazolo-quinoline family, which is characterized by a fused ring structure combining thiazole and quinoline moieties. The presence of fluorine atoms and an amino-pyrrolidinyl group further enhances its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the quinoline moiety. Key reagents include halogenated quinolines, thiourea, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to enhance efficiency.
化学反应分析
Types of Reactions
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo-quinoline derivatives.
科学研究应用
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it a valuable tool for investigating bacterial resistance and developing new antibiotics.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy against various bacterial infections and its mechanism of action.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The antibacterial activity of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these molecular targets, the compound disrupts the bacterial cell cycle, leading to cell death.
相似化合物的比较
Similar Compounds
Thiazolo-naphthyridines: These compounds share a similar fused ring structure and exhibit comparable antibacterial properties.
Fluoroquinolones: A well-known class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
What sets 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- apart is its unique combination of functional groups, which enhances its potency and spectrum of activity. The presence of the amino-pyrrolidinyl group and fluorine atoms contributes to its high binding affinity and stability, making it a promising candidate for further drug development.
属性
CAS 编号 |
183135-69-5 |
|---|---|
分子式 |
C16H15F2N3O3S |
分子量 |
367.4 g/mol |
IUPAC 名称 |
8-(3-aminopyrrolidin-1-yl)-7,9-difluoro-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H15F2N3O3S/c17-9-5-8-12(11(18)13(9)20-2-1-7(19)6-20)21-3-4-25-15(21)10(14(8)22)16(23)24/h5,7H,1-4,6,19H2,(H,23,24) |
InChI 键 |
LDEUPRPXLZOQSX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C2=C(C=C3C(=C2F)N4CCSC4=C(C3=O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


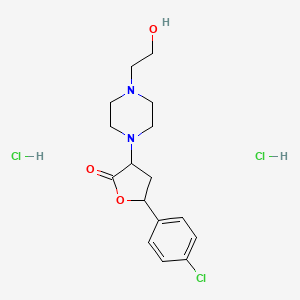
![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)

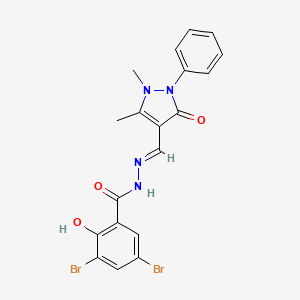
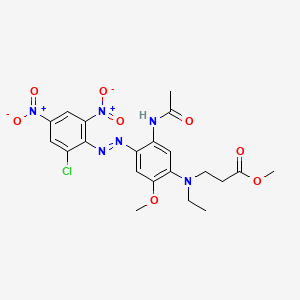

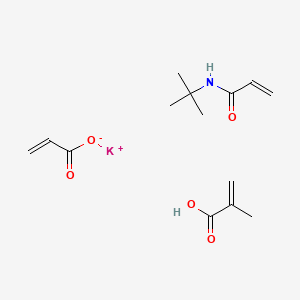
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
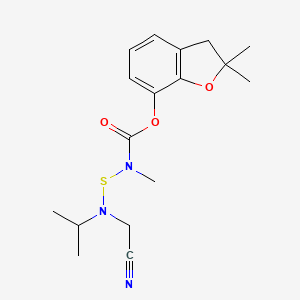


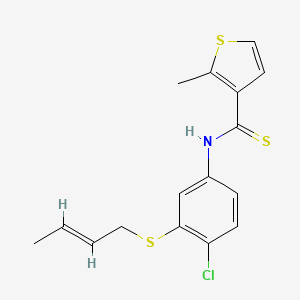
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
